2-Chloro-5-iodothiophene
Overview
Description
2-Chloro-5-iodothiophene: is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered rings containing one sulfur atom. The presence of chlorine and iodine substituents on the thiophene ring makes this compound a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.
Scientific Research Applications
2-Chloro-5-iodothiophene has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules that can interact with biological targets, such as enzymes or receptors.
Medicine: It is a precursor in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Industry: The compound is utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
Target of Action
2-Chloro-5-iodothiophene is a type of thiophene, a heterocycle that incorporates a sulfur atom . Thiophenes are known to react with electrophiles , suggesting that the primary targets of this compound are likely to be biological molecules with electrophilic properties.
Mode of Action
The mode of action of this compound involves electrophilic substitution . Thiophenes, including this compound, can easily react with electrophiles due to the presence of a sulfur atom that contributes two π electrons to the aromatic sextet . This interaction results in the substitution of the electrophile on the thiophene ring .
Biochemical Pathways
It’s known that thiophenes can undergo various reactions, including nucleophilic, electrophilic, and radical reactions . These reactions can lead to the functionalization of thiophenes, which can affect various biochemical pathways depending on the nature of the electrophile involved .
Pharmacokinetics
It’s known that the compound has a high gastrointestinal absorption and is bbb permeant . These properties suggest that this compound may have good bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other electrophiles in the environment could compete with this compound for reaction with targets . Additionally, factors such as pH and temperature could potentially affect the stability and reactivity of this compound.
Biochemical Analysis
Biochemical Properties
2-Chloro-5-iodothiophene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity. Additionally, this compound may interact with other biomolecules such as nucleic acids, influencing their stability and function .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving oxidative stress and inflammatory responses . This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function. For example, this compound may induce the expression of detoxifying enzymes, thereby enhancing the cell’s ability to cope with toxic insults .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors, altering their activity. This can result in enzyme inhibition or activation, depending on the context . Additionally, this compound can influence gene expression by interacting with DNA and RNA, leading to changes in the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, affecting its biological activity . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive responses in cells, such as the upregulation of protective enzymes and changes in cellular metabolism . These temporal effects are essential for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, toxic effects can occur, including cellular damage and disruption of normal metabolic processes . These dosage-dependent effects highlight the importance of careful dose optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes facilitate the oxidation and subsequent breakdown of the compound, leading to the formation of various metabolites. The metabolic flux and levels of these metabolites can be influenced by the presence of this compound, potentially affecting overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the localization and accumulation of the compound, affecting its biological activity. For instance, the binding of this compound to plasma proteins can modulate its bioavailability and distribution in the body .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-5-iodothiophene can be synthesized through various methods. One common approach involves the halogenation of thiophene derivatives. For instance, starting with 2-chlorothiophene, iodination can be achieved using iodine and a suitable oxidizing agent such as silver sulfate in an organic solvent like acetonitrile. The reaction is typically carried out under reflux conditions to ensure complete halogenation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. Catalysts and solvents are chosen to optimize the reaction rate and selectivity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-iodothiophene undergoes various chemical reactions, including:
Substitution Reactions: Both chlorine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Stille couplings, forming carbon-carbon bonds with other aromatic or aliphatic groups.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, leading to the formation of different functionalized thiophene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents such as bromine or chlorinating agents in the presence of Lewis acids.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide.
Major Products:
Substituted Thiophenes: Depending on the substituents introduced, various functionalized thiophenes can be obtained.
Biaryl Compounds: Through coupling reactions, biaryl structures are formed, which are important in pharmaceuticals and materials science.
Comparison with Similar Compounds
- 2-Bromo-5-chlorothiophene
- 2-Chloro-5-bromothiophene
- 2-Iodo-5-chlorothiophene
Comparison: 2-Chloro-5-iodothiophene is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity patterns compared to other halogenated thiophenes. The iodine atom, being larger and more polarizable, can participate in specific interactions and reactions that are less favorable for bromine or chlorine. This makes this compound a versatile intermediate in organic synthesis, offering unique opportunities for the development of novel compounds.
Properties
IUPAC Name |
2-chloro-5-iodothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClIS/c5-3-1-2-4(6)7-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJEUNSXYUQTZPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClIS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90480296 | |
Record name | 2-Chloro-5-iodothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90480296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28712-49-4 | |
Record name | 2-Chloro-5-iodothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90480296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-5-iodothiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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